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molecular formula C18H17N3O2 B8428195 4-Methyl-5-phenyl-1-(3-pyridyl)pyrazole-3-carboxylic acid ethyl ester

4-Methyl-5-phenyl-1-(3-pyridyl)pyrazole-3-carboxylic acid ethyl ester

Cat. No. B8428195
M. Wt: 307.3 g/mol
InChI Key: DEHARGKHGADQQT-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

The above-obtained lithium salt of 3-methyl-4-phenyl-2,4-dioxobutanoic acid ethyl ester (1.502 g) was dissolved in ethanol (30 mL). To the resultant mixture were added 1M HCl in ethanol (8 mL) and 3-hydrazinopyridine (1.977 g) obtained from Referential Example 52, followed by refluxing for 2.5 hours. The mixture was cooled in air. The reaction mixture was alkalinized to pH 10 with an aqueous solution of sodium hydroxide. The mixture was partitioned between chloroform and water. The aqueous layer was extracted with chloroform. The organic layer was washed with saturated brine, and then dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform-acetone), to thereby give the title compound as an oily substance (1.428 g, 34%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-4-phenyl-2,4-dioxobutanoic acid ethyl ester
Quantity
1.502 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.977 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li].[CH2:2]([O:4][C:5](=[O:18])[C:6](=O)[CH:7]([CH3:16])[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=O)[CH3:3].Cl.[NH:20]([C:22]1[CH:23]=[N:24][CH:25]=[CH:26][CH:27]=1)[NH2:21].[OH-].[Na+]>C(O)C>[CH2:2]([O:4][C:5]([C:6]1[C:7]([CH3:16])=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:20]([C:22]2[CH:23]=[N:24][CH:25]=[CH:26][CH:27]=2)[N:21]=1)=[O:18])[CH3:3] |f:4.5,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
3-methyl-4-phenyl-2,4-dioxobutanoic acid ethyl ester
Quantity
1.502 g
Type
reactant
Smiles
C(C)OC(C(C(C(=O)C1=CC=CC=C1)C)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.977 g
Type
reactant
Smiles
N(N)C=1C=NC=CC1
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in air
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between chloroform and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform-acetone)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C(=C1C)C1=CC=CC=C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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